2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline
Description
2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline is a secondary amine derivative featuring a nitro (-NO₂) group at the ortho position of the aniline ring and a thiophen-2-yl ethyl substituent on the nitrogen atom.
Structurally, the nitro group introduces significant electronic effects, polarizing the aromatic ring and influencing intermolecular interactions such as hydrogen bonding or π-π stacking. The thiophene moiety contributes to its lipophilicity and may enhance binding affinity in biological systems. indicates the compound was commercially available but is now discontinued, suggesting challenges in synthesis or stability .
Properties
IUPAC Name |
2-nitro-N-(1-thiophen-2-ylethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-9(12-7-4-8-17-12)13-10-5-2-3-6-11(10)14(15)16/h2-9,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUSTGWHIQIPEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)NC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline typically involves the reaction of 2-nitroaniline with 2-thiophenemethanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of 2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Sodium hydroxide, various nucleophiles.
Oxidation: Hydrogen peroxide, acetic acid.
Major Products Formed
Reduction: 2-Amino-N-[1-(thiophen-2-yl)ethyl]aniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Thiophene sulfoxides or sulfones.
Scientific Research Applications
Chemistry
2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline serves as an essential intermediate in the synthesis of more complex organic molecules. Its reactivity allows chemists to explore new synthetic pathways and develop novel compounds.
Biology
This compound has been studied for its potential biological activities , particularly its antimicrobial and anticancer properties . Research indicates that it interacts with DNA, suggesting a mechanism of action that may lead to the development of new therapeutic agents.
Case Study: Antibacterial Activity
In vitro studies have demonstrated that the synthesized metal complex of this compound exhibits significant antibacterial activity against various strains, including:
- Escherichia coli
- Klebsiella pneumoniae
- Bacillus subtilis
- Staphylococcus aureus
These findings indicate its potential as a lead compound in antibiotic development.
Medicine
The compound is being investigated for its potential use in drug development. Its ability to bind with specific biological targets makes it a candidate for designing new drugs aimed at treating various diseases.
Industrial Applications
In industrial settings, 2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline is utilized in the production of dyes, pigments, and other chemicals. Its unique properties enable it to serve as a building block for creating complex materials used in various applications.
Mechanism of Action
The mechanism of action of 2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophene ring can also interact with proteins and enzymes, affecting their function. Molecular docking studies have shown that this compound can bind to DNA and proteins, influencing their activity .
Comparison with Similar Compounds
Table 1: Structural and Electronic Comparisons
Key Structural Differences
- Substituent Effects: The nitro group in the target compound enhances electrophilicity compared to bromine (in 2-bromo-N-[1-(furan-2-yl)ethyl]aniline) or phenoxy groups (in 2-phenoxy-N-[1-(thiophen-2-yl)ethyl]aniline), influencing reactivity in aromatic substitution or redox reactions . Thiophene vs.
Conformational Flexibility :
Electronic and Reactivity Comparisons
Nitro vs. Nitroso Groups :
Nitroso derivatives (e.g., N-(4-chlorophenyl)-5-(morpholin-4-yl)-2-nitrosoaniline from ) exhibit lower oxidation states and higher reactivity in radical-mediated processes, whereas nitro groups stabilize negative charge delocalization, favoring electrophilic aromatic substitution .Reactivity in Synthesis :
- Propargyl-substituted analogs (e.g., 2-nitro-N-(prop-2-yn-1-yl)aniline) enable click chemistry via alkyne-azide cycloaddition, a pathway unavailable to the thiophen-2-yl ethyl derivative .
- Hydrazine derivatives (e.g., N-(2,4-dinitrophenyl)-N'-thiophen-2-ylmethylene-hydrazine in ) show versatility in forming Schiff bases, contrasting with the secondary amine’s stability in the target compound .
Crystallographic and Intermolecular Interactions
Crystal Packing :
The target compound exhibits weak C–H⋯O and C–H⋯S interactions (propagated parallel to (010)), similar to N-(2-nitrophenyl)furan-2-carboxamide. However, the absence of classical hydrogen bonds in the target compound contrasts with amide-containing analogs, which form stronger N–H⋯O interactions .Thermodynamic Stability : The nitro group’s electron-withdrawing nature reduces basicity compared to methoxy or alkyl-substituted anilines (e.g., 2-ethoxy-N-[1-(thiophen-2-yl)propyl]aniline in ), impacting solubility and melting points .
Biological Activity
2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline is a compound of interest due to its potential biological activities. The presence of both nitro and thiophene groups in its structure suggests a diverse range of pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of 2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline can be represented as follows:
Synthesis
The synthesis of 2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline typically involves the nitration of N-[1-(thiophen-2-yl)ethyl]aniline, which can be achieved through electrophilic aromatic substitution. The reaction conditions must be optimized to ensure high yield and purity.
Biological Activity Overview
The biological activity of 2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline has been explored in various studies, focusing on its antibacterial, antifungal, and anticancer properties. Below is a summary table of its biological activities based on available research findings.
Antibacterial Activity
Studies have demonstrated that 2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline exhibits significant antibacterial activity. It has been shown to inhibit the growth of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein function.
Antifungal Activity
In antifungal assays, the compound displayed moderate efficacy against several fungal pathogens, including Candida albicans and Aspergillus species. The mode of action may involve the inhibition of ergosterol biosynthesis, which is crucial for fungal cell membrane integrity.
Antitumor Activity
Research has indicated that 2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline possesses anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's ability to modulate key signaling pathways involved in cell proliferation and survival is under investigation.
Case Study 1: Antibacterial Efficacy
In a comparative study, 2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline was tested alongside standard antibiotics. Results indicated that it had comparable efficacy to ampicillin against certain bacterial strains, suggesting its potential as an alternative therapeutic agent.
Case Study 2: Antitumor Potential
A study evaluated the cytotoxic effects of 2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline on human cancer cell lines. The compound was found to significantly reduce cell viability in a dose-dependent manner, with IC50 values indicating potent activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
